N-{[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetyl}glycylglycine
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Overview
Description
N-{[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetyl}glycylglycine is a synthetic compound that belongs to the class of coumarin derivatives. Coumarins are a group of benzopyrone compounds known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetyl}glycylglycine typically involves the reaction of 2-oxo-4-propyl-2H-chromen-7-yl acetate with glycylglycine in the presence of a coupling agent such as N,N’-carbonyldiimidazole (CDI). The reaction is carried out in a solvent like dimethylformamide (DMF) at elevated temperatures (around 70°C) to facilitate the coupling reaction .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The process would involve optimization of reaction conditions to maximize yield and purity, including the use of continuous flow reactors and automated synthesis equipment to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
N-{[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetyl}glycylglycine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure selective and efficient transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various alkyl or aryl groups .
Scientific Research Applications
N-{[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetyl}glycylglycine has several scientific research applications:
Mechanism of Action
The mechanism of action of N-{[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetyl}glycylglycine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other coumarin derivatives, such as:
4-methyl-2-oxo-2H-chromen-7-yl derivatives: Known for their antimicrobial and anti-inflammatory properties.
2-oxo-4-propyl-2H-chromen-7-yl acetate: A precursor in the synthesis of N-{[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetyl}glycylglycine.
N-{[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetyl}-β-alanine: Another derivative with potential biological activity.
Uniqueness
This compound is unique due to its specific structure, which combines the coumarin moiety with a glycylglycine unit. This combination may enhance its biological activity and specificity compared to other coumarin derivatives .
Properties
Molecular Formula |
C18H20N2O7 |
---|---|
Molecular Weight |
376.4 g/mol |
IUPAC Name |
2-[[2-[[2-(2-oxo-4-propylchromen-7-yl)oxyacetyl]amino]acetyl]amino]acetic acid |
InChI |
InChI=1S/C18H20N2O7/c1-2-3-11-6-18(25)27-14-7-12(4-5-13(11)14)26-10-16(22)19-8-15(21)20-9-17(23)24/h4-7H,2-3,8-10H2,1H3,(H,19,22)(H,20,21)(H,23,24) |
InChI Key |
AIBHTRVWMBKMAG-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CC(=O)OC2=C1C=CC(=C2)OCC(=O)NCC(=O)NCC(=O)O |
Origin of Product |
United States |
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